molecular formula C10H13N B13526316 2-(2-Methylphenyl)azetidine

2-(2-Methylphenyl)azetidine

Cat. No.: B13526316
M. Wt: 147.22 g/mol
InChI Key: CSIBWTLRXMXUAC-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)azetidine is a nitrogen-containing, four-membered heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.2169 g/mol . Azetidines are valued in discovery chemistry and drug design as saturated, three-dimensional scaffolds that can improve metabolic stability, solubility, and structural rigidity in bioactive molecules compared to their flat aromatic counterparts or larger homologue rings . The incorporation of an azetidine ring is a strategic approach in medicinal chemistry to enhance the physicochemical profile of lead compounds and access underexplored chemical space . This strained ring system is a key building block in the synthesis of more complex molecules and has been identified as a γ-turn promoter in peptides, making it useful for conformational control . Research into novel synthetic methods for azetidines, such as intermolecular aza Paternò-Büchi reactions, remains an active and important field due to the synthetic intractability of these strained rings . This compound is supplied as a research chemical for use in organic synthesis, method development, and pharmaceutical R&D. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-(2-methylphenyl)azetidine

InChI

InChI=1S/C10H13N/c1-8-4-2-3-5-9(8)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3

InChI Key

CSIBWTLRXMXUAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCN2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 2 Methylphenyl Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of azetidine (B1206935) derivatives, offering deep insights into connectivity and stereochemistry. The relative rigidity of the four-membered ring compared to larger heterocycles allows for detailed stereochemical analysis through NMR parameters. rsc.org

Proton (¹H) NMR spectroscopy provides critical information on the electronic environment of protons and their spatial relationships. In derivatives of 2-(2-methylphenyl)azetidine, the chemical shifts of the protons on the azetidine ring are particularly informative.

Coupling Constants (J-values): The magnitude of the vicinal coupling constants between protons on the azetidine ring is a powerful tool for determining their relative stereochemistry. Generally, in azetidine systems, the coupling constant between cis-protons (Jcis) is larger than that between trans-protons (Jtrans). ipb.pt For instance, spectroscopic investigations of similar 2-arylazetidines have confirmed that a trans geometry between substituents at the 2- and 3-positions can be established based on the measured coupling constants. semanticscholar.org

ROESY and NOESY: Two-dimensional NMR experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for unambiguously determining stereochemistry. semanticscholar.org These techniques detect through-space interactions between protons that are in close proximity (typically <5 Å). A cross-peak between two protons in a ROESY or NOESY spectrum indicates that they are on the same face of the ring. u-tokyo.ac.jpresearchgate.net For example, in related substituted azetidines, the observation of a NOE correlation between a proton at position 3 and a substituent at position 4 confirmed a cis stereochemical relationship. ipb.pt Such experiments are crucial for assigning the relative configuration of substituents on the azetidine ring. semanticscholar.org

Interactive Table: Representative ¹H NMR Data for a this compound Derivative
Proton AssignmentChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
Azetidine H24.5 - 4.7m-
Azetidine H32.5 - 2.7m-
Azetidine H43.6 - 3.8m-
Aromatic CH7.1 - 7.4m-
Methyl CH₃2.3 - 2.4s-
N-H (if present)1.8 - 2.2br s-
Note: Data is illustrative and can vary based on solvent, concentration, and specific derivatization.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the azetidine ring are sensitive to the nature and orientation of substituents. For N-Boc protected 2-arylazetidines, the azetidine ring carbons typically resonate in the range of 20-70 ppm. rsc.org The C2 carbon, being attached to both the nitrogen atom and the aryl group, often shows a distinct chemical shift. The signals for the methylphenyl group carbons appear in the aromatic region (typically 125-140 ppm) and the aliphatic region for the methyl carbon (around 20 ppm). rsc.org

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
Carbon AssignmentChemical Shift (δ, ppm)
Azetidine C260 - 70
Azetidine C325 - 40
Azetidine C445 - 60
Aromatic C (quaternary)135 - 145
Aromatic C-H125 - 130
Methyl C18 - 25
Note: Ranges are approximate and depend on the specific derivative and solvent.

For specific derivatives of this compound, heteronuclear NMR techniques such as ¹⁵N and ¹⁹F NMR can provide invaluable structural information.

¹⁵N NMR: This technique directly probes the nitrogen atom of the azetidine ring. The chemical shift of the nitrogen is highly sensitive to its hybridization state and electronic environment, including substitution and protonation. For example, ¹H-¹⁵N HMBC spectra can be used to definitively identify the nitrogen signals of the azetidine ring and any attached nitrogen-containing substituents. nih.gov

¹⁹F NMR: If the this compound scaffold is derivatized with fluorine-containing groups (e.g., a trifluoromethyl group on the phenyl ring or a fluoro-containing N-substituent), ¹⁹F NMR becomes a powerful tool. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, this technique allows for easy identification and quantification of fluorinated species. nih.gov

Mass Spectrometry for Molecular Formula Confirmation (e.g., High-Resolution Mass Spectrometry (HRMS), Fast Atom Bombardment Mass Spectrometry (FAB-Mass))

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₃N), the expected exact mass can be calculated and compared to the experimentally determined value, confirming the elemental composition. semanticscholar.orgnih.gov Techniques like electrospray ionization (ESI) are commonly used for HRMS analysis of azetidine derivatives. semanticscholar.org

Fast Atom Bombardment Mass Spectrometry (FAB-Mass): FAB-Mass is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It has been employed in the characterization of various azetidine and azetidinone derivatives to confirm their molecular weights. medwinpublishers.com

Interactive Table: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₃N
Calculated Mass [M+H]⁺148.1121
Observed Mass [M+H]⁺148.1123 (Example)
Mass Difference1.35 ppm (Example)
Note: Observed mass and difference are illustrative examples. A difference of <5 ppm is generally considered confirmation of the formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnih.gov The spectrum provides a "fingerprint" that is unique to the compound. nih.gov For this compound, key characteristic absorption bands would include:

N-H Stretch: For N-unsubstituted or N-monosubstituted azetidines, a peak in the region of 3300-3500 cm⁻¹ indicates the N-H stretching vibration. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the azetidine ring and the methyl group) are found just below 3000 cm⁻¹. lumenlearning.com

C-N Stretch: The stretching vibration of the C-N bond within the azetidine ring typically appears in the fingerprint region, around 1100-1250 cm⁻¹.

C=C Stretch (Aromatic): In-ring carbon-carbon stretches of the phenyl group are observed in the 1400-1600 cm⁻¹ region. lumenlearning.com

Interactive Table: Key IR Absorption Frequencies for this compound
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1400 - 1600
C-NStretch1100 - 1250
Note: The presence and exact position of the N-H stretch depends on N-substitution.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and both relative and absolute stereochemistry. thieme-connect.denih.gov To perform this analysis, a suitable single crystal of the compound is required. thieme-connect.de

The diffraction pattern produced when X-rays pass through the crystal allows for the creation of an electron density map, from which the positions of all atoms in the molecule can be determined. This technique unambiguously establishes the relative configuration of all stereogenic centers. nih.gov

For chiral, enantiomerically pure compounds, X-ray diffraction can also determine the absolute configuration through the phenomenon of anomalous dispersion. researchgate.net The measurement of Bijvoet pairs and the subsequent calculation of the Flack parameter can confirm the true absolute stereostructure of the molecule. nih.gov While a specific crystal structure for this compound may not be widely published, analysis of related 2-arylazetidine derivatives has demonstrated the power of this technique in confirming their solid-state conformation and stereochemical assignments made by other methods like NMR. rsc.org

Advanced Spectroscopic Techniques for Conformation and Bonding Analysis

The comprehensive structural elucidation of this compound and its derivatives necessitates the application of sophisticated spectroscopic methods coupled with computational analysis. These techniques move beyond routine characterization to provide detailed insights into the molecule's three-dimensional structure, conformational dynamics, and the nuances of its chemical bonds. The inherent strain and puckered nature of the four-membered azetidine ring, combined with the steric and electronic influence of the 2-methylphenyl substituent, create a complex system that is well-suited for investigation by these advanced methods.

Computational and Vibrational Spectroscopic Synergy

Computational chemistry, particularly Density Functional Theory (DFT), serves as a foundational tool for interpreting experimental spectroscopic data. Theoretical calculations are employed to predict the stable conformations of the azetidine ring, which can exist in various puckered states. nih.gov These models also help determine the preferred orientation (axial or equatorial) of the 2-methylphenyl group and calculate the energy barriers for conformational interconversion. nih.gov For azetidine rings, computational studies have shown that changes in ring size significantly alter backbone and ring structures, including bond lengths and angles around the nitrogen-alpha-carbon bond. nih.gov

This theoretical framework is crucial for the analysis of vibrational spectra obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. americanpharmaceuticalreview.commdpi.com By correlating experimentally observed vibrational bands with theoretically calculated frequencies, a precise assignment of molecular motions can be achieved. mdpi.com This synergy allows for the detailed analysis of specific vibrational modes, such as the stretching and puckering of the azetidine ring, which are sensitive to the molecule's conformation and the electronic environment of its constituent atoms. In-situ FT-IR studies on related azetidines have demonstrated the power of this technique in monitoring changes in bonding and structure during chemical reactions, such as lithiation, by observing shifts in diagnostic signals. nih.gov

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in a Substituted Azetidine Derivative.
Vibrational ModeCalculated Frequency (DFT)Experimental Frequency (FT-IR)Assignment
ν(N-H) stretch33503345Azetidine N-H bond stretching
ν(C-H) aromatic30653062Aryl C-H bond stretching
Ring Puckering~250~245 (Raman)Out-of-plane deformation of the azetidine ring
ν(C-N) stretch12201215Azetidine C-N bond stretching

Advanced Nuclear Magnetic Resonance (NMR) Techniques

While standard ¹H and ¹³C NMR are fundamental for structural confirmation, advanced NMR methods provide deeper insight into bonding and conformation. For instance, ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the azetidine nitrogen. nih.gov The ¹⁵N chemical shift is highly sensitive to the hybridization and bonding character of the nitrogen atom, providing data on the degree of sp² or sp³ character, which can be influenced by substituent effects and ring strain. nih.gov

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for conformational analysis. These techniques detect through-space interactions between protons, allowing for the determination of the relative orientation of the 2-methylphenyl group with respect to the protons on the azetidine ring. This data is critical for establishing the preferred conformation in solution.

Definitive Structural Methods: X-Ray Crystallography and Rotational Spectroscopy

Single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. rsc.org This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact puckering of the azetidine ring and the conformation of the 2-methylphenyl substituent. chemrxiv.org It stands as the gold standard for structural verification, against which computational models and solution-state spectroscopic interpretations can be compared.

For a detailed gas-phase perspective, rotational (microwave) spectroscopy, combined with computational modeling, is an exceptionally powerful technique for conformational analysis. researchgate.net It allows for the precise determination of the rotational constants of a molecule, from which its moments of inertia and, ultimately, its exact three-dimensional structure can be derived. This method is sensitive enough to distinguish between different conformers present in the gas phase and can identify subtle structural variations caused by weak intramolecular forces, such as hydrogen bonds. researchgate.netmdpi.com

Table 2: Summary of Information Gained from Advanced Spectroscopic Techniques on Azetidine Ring Conformation.
TechniqueKey Findings and Applications
Computational Chemistry (DFT)Predicts stable conformers, ring puckering, substituent orientation, and energy barriers. nih.govnih.gov
Vibrational Spectroscopy (FT-IR/Raman)Identifies characteristic ring modes and their sensitivity to conformational changes. mdpi.comnih.gov
Advanced NMR (¹⁵N, NOESY)Probes the electronic environment of the ring nitrogen and determines through-space atomic proximities to define solution-state conformation. nih.gov
X-Ray CrystallographyProvides definitive solid-state structure, including precise bond lengths, angles, and ring puckering. chemrxiv.org
Rotational SpectroscopyDetermines exact gas-phase structures of individual conformers. researchgate.netmdpi.com

Computational and Theoretical Investigations of 2 2 Methylphenyl Azetidine and Azetidine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio) on Azetidine (B1206935) Ring Strain and Stability

The azetidine ring is characterized by significant ring strain, a factor that profoundly influences its stability and chemical behavior. Quantum chemical calculations are instrumental in quantifying this strain and understanding its electronic origins.

The ring strain of azetidine is estimated to be approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a feature that is often exploited in synthetic chemistry.

Density Functional Theory (DFT) and ab initio methods are employed to calculate the strain energy of the azetidine ring. These calculations often involve comparing the energy of the cyclic molecule with that of a corresponding acyclic, strain-free reference compound through isodesmic or homodesmotic reactions. For instance, the stability of the azetidine ring can be computationally assessed by modeling reactions that preserve the number and types of chemical bonds.

In the biosynthesis of azetidine-2-carboxylic acid, a naturally occurring azetidine derivative, DFT calculations have been used to model the enzymatic cyclization of S-adenosylmethionine (SAM). semanticscholar.orgscispace.com These studies reveal that the enzyme environment stabilizes the strained azetidine product, balancing the energies of the reactant and the product. scispace.com A computational model of the AzeJ enzyme active site provided a kinetically feasible energy barrier of 16.6 kcal/mol for the SN2 cyclization reaction, demonstrating that the enzyme catalysis goes beyond simple deprotonation to overcome the strain of ring formation. scispace.com

Such computational approaches can be directly applied to understand the stability of substituted azetidines like 2-(2-methylphenyl)azetidine. The presence of the 2-methylphenyl group at the C2 position is expected to influence the ring's electronic structure and conformation, which can be precisely modeled using DFT to predict its relative stability and preferred puckering geometry.

Calculated Properties of Azetidine Ring System
PropertyComputational MethodCalculated ValueReference CompoundReference Value
Ring Strain EnergyDFT/Ab Initio~25.4 kcal/molAziridine (B145994)~27.7 kcal/mol
Ring Strain EnergyDFT/Ab Initio~25.4 kcal/molPyrrolidine (B122466)~5.4 kcal/mol
AzeJ Catalysis Energy BarrierDFT (B3LYP-D3/def2-TZVP)16.6 kcal/molDeprotonated SAM in waterHigher

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating the detailed mechanisms of chemical reactions involving azetidines. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energetic profiles of various reaction pathways.

DFT calculations are frequently used to locate and characterize the transition state (TS) structures for reactions such as ring formation, ring-opening, and functionalization of azetidines. For the synthesis of 2-arylazetidines, theoretical calculations at the M06-2X/6-31G(d,p) level of theory have been performed to understand the regioselectivity of ring closure. acs.org These studies provide insights into why the formation of the four-membered azetidine ring is kinetically favored over the formation of a five-membered pyrrolidine ring, offering a quantum chemical explanation for Baldwin's rules in these systems. acs.org

In the context of aza-Paternò–Büchi reactions to form azetidines, DFT calculations have been employed to map out the energy profiles for different pathways. uniba.it For the reaction of an N-Boc methyl indole-3-carboxylate (B1236618) with an imine, the calculations showed that the energy barrier for the C-N bond formation to create the azetidine ring is significantly lower (5.4 kcal/mol) than the alternative C-C bond formation (27.7 kcal/mol). uniba.it This detailed energy landscape explains the observed regio- and stereoselectivity of the reaction. uniba.it

Computed Energy Barriers for Azetidine Formation Reactions
ReactionComputational MethodPathwayCalculated Energy Barrier (kcal/mol)
Aza-Paternò–Büchi ReactionDFTC-N Bond Formation (H-Hexo)5.4
C-C Bond Formation (T-Texo)27.7
Intramolecular Aminolysis of Epoxy AminesDFTAzetidine Formation (La(III) catalyzed)Lower Energy
Pyrrolidine Formation (La(III) catalyzed)Higher Energy

Similarly, in the lanthanum(III)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations revealed that the transition state leading to the azetidine product is energetically favored over the one leading to the corresponding pyrrolidine. mit.edu These computational results were consistent with the experimental observations of high regioselectivity. mit.edu

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. thescience.dev The interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species often govern the course of a chemical reaction. thescience.devnist.gov

In the context of photocatalyzed reactions to form azetidines, the energy match between the frontier orbitals of the reacting alkene and oxime is crucial for the reaction to occur. Computational models that calculate the frontier orbital energies can predict which pairs of reactants will successfully form an azetidine. mit.edu For instance, in the visible light-mediated aza Paternò-Büchi reaction, matching the frontier molecular orbital energies of alkenes and acyclic oximes is key to enabling the [2+2]-cycloaddition. DFT computations have shown that a good FMO energy match lowers the transition-state energy, thus promoting the desired reactivity.

The Electron Localization Function (ELF) provides a visual representation of electron pairing in a molecule, which can be useful in analyzing bonding changes during a reaction. While not explicitly detailed for this compound in the searched literature, ELF analysis could be applied to study the C-C and C-N bond formations in its synthesis, providing a deeper understanding of the electronic rearrangements occurring in the transition state.

Prediction of Reactivity and Stereoselectivity

Computational chemistry plays a vital role in predicting the reactivity and stereoselectivity of reactions involving azetidines. For 2-arylazetidines, the nature of the substituent on the nitrogen atom can direct the regioselectivity of lithiation reactions. Computational studies can help rationalize these observations. For example, in N-alkyl-2-arylazetidines, ortho-lithiation on the aryl ring is observed, whereas N-Boc protected azetidines undergo α-benzylic lithiation. Theoretical models can elucidate the coordinating effects of the N-substituent that lead to this switch in reactivity.

In a study on the lithiation of N-alkyl-2-arylazetidine-borane complexes, computational calculations helped to support experimental observations regarding the structure and reactivity. The calculations suggested that the BH3 group could promote the lithiation reaction through an electrostatic complex-induced proximity effect, and they also shed light on the configurational stability of the lithiated intermediates, which is crucial for understanding the stereoselectivity of subsequent electrophilic trapping.

Furthermore, computational models have been developed to predict the success of azetidine synthesis from various substrates. By calculating properties like frontier orbital energies and the accessibility of carbon atoms for reaction, these models can prescreen potential reactants, saving significant time and resources in the lab. mit.edu

Conformational Analysis and Molecular Dynamics Simulations

The four-membered azetidine ring is not planar and exists in puckered conformations. The specific conformation can have a significant impact on the molecule's biological activity and reactivity. Conformational analysis of this compound can be performed using computational methods to determine the preferred ring pucker and the orientation of the 2-methylphenyl substituent.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of azetidine-containing molecules in different environments. For instance, a study on the proline analogue azetidine-2-carboxylic acid (Aze) involved parameterizing it for the GROMOS56a3 force field for use in MD simulations. These simulations revealed that peptides containing Aze have a greater tendency to undergo trans→cis peptide bond isomerization compared to those with proline, leading to significant conformational changes in the polypeptide chain.

While specific MD simulations for this compound were not found, similar methodologies could be applied to study its conformational flexibility and its interactions with biological macromolecules or solvent molecules. This would be particularly relevant for understanding its pharmacokinetic and pharmacodynamic properties if it were being considered as a drug candidate.

Computational Screening for Synthetic Feasibility and Substrate Scope

Computational screening is emerging as a powerful strategy in synthetic chemistry to predict the feasibility of reactions and to explore the scope of substrates. For azetidine synthesis, computational models have been successfully used to predict which pairs of alkenes and oximes will react to form the desired product in photocatalyzed reactions. mit.edu

In one study, researchers calculated the frontier orbital energies for 16 different alkenes and nine oximes. mit.edu Based on these calculations, they used a computational model to predict the outcome of 18 different alkene-oxime pairings. mit.edu The predictions from the model were largely accurate when tested experimentally, demonstrating the power of this approach to guide synthetic efforts. mit.edu This type of in silico screening can accelerate the discovery of new reactions and expand the accessible range of azetidine derivatives. Such a computational approach could be invaluable for identifying suitable reaction partners for the synthesis of complex azetidines, including derivatives of this compound.

Reactivity and Synthetic Utility of 2 2 Methylphenyl Azetidine and Its Derivatives

Ring-Opening Reactions and Transformations

The reactivity of the azetidine (B1206935) ring is largely characterized by its propensity to undergo cleavage under various conditions, relieving ring strain. This can be achieved through nucleophilic attack or by intramolecular rearrangements that lead to larger, more stable heterocyclic systems.

The ring-opening of 2-arylazetidines with nucleophiles is a well-established transformation, often activated by modifying the azetidine nitrogen to enhance the ring's electrophilicity. Lewis acid mediation is a common strategy to facilitate this process. For instance, N-tosyl-2-arylazetidines undergo highly regioselective SN2-type ring-opening reactions with alcohols. acs.org In the presence of a Lewis acid, alcohols attack the benzylic carbon (C2), leading to the formation of functionalized γ-amino ether products. acs.org This reactivity highlights a direct method for converting chiral 2-arylazetidines into nonracemic 1,3-amino ethers. acs.org

Another strategy involves the quaternization of the azetidine nitrogen, creating a highly reactive azetidinium salt. These salts are susceptible to nucleophilic attack, even by weaker nucleophiles. Research has demonstrated the site-selective ring-opening of azetidinium salts derived from 2-(o-tolyl)azetidine-2-carboxylic acid esters. nih.gov In these cases, nucleophiles such as halide ions from tetrabutylammonium (B224687) halides attack the C2 position to yield tertiary alkyl halides, demonstrating a predictable and regioselective ring cleavage. nih.govacs.org The reaction proceeds smoothly, providing a route to highly functionalized, linear amine derivatives. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of 2-Arylazetidine Derivatives

Azetidine DerivativeNucleophile/ConditionsProduct TypeReference
(S)-2-phenyl-N-tosylazetidineAlcohols (ROH), Lewis Acidγ-(N-tosylamino) ether acs.org
2-(o-tolyl)azetidine-2-ester derived tetraalkylammonium saltTetrabutylammonium halides (Bu₄NX)γ-halo-α-amino acid ester nih.gov
2-Alkynyl-N-(4-nitrophenyl)azetidineAlcohols (EtOH), (PPh₃)AuCl/AgOTfδ-amino-α,β-unsaturated ketone researchgate.net

The strain within the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger and often more therapeutically relevant heterocyles like pyrrolidines and piperidines. nih.gov A common strategy involves installing a side chain on the azetidine ring that contains a leaving group. Intramolecular nucleophilic substitution then leads to a bicyclic azetidinium intermediate, which is subsequently opened by an external nucleophile. thieme-connect.de

For example, azetidines featuring a 3-hydroxypropyl side chain at the C2 position can be activated (e.g., by converting the alcohol to a better leaving group) to induce intramolecular N-alkylation. This forms a strained 1-azoniabicyclo[3.2.0]heptane intermediate. thieme-connect.de The subsequent nucleophilic attack on this bicyclic system can occur at two different carbons, leading to a mixture of ring-expanded products. Attack at the bridgehead carbon results in a seven-membered azepane, while attack at a methylene (B1212753) carbon on the original azetidine ring leads to a five-membered pyrrolidine (B122466). thieme-connect.de The ratio of these products is influenced by the substitution pattern on the azetidine and the nature of the nucleophile used. thieme-connect.de This methodology provides a controlled, albeit sometimes competitive, route to larger nitrogen-containing rings.

Functionalization of the Azetidine Ring System

Beyond reactions that cleave the ring, the azetidine scaffold itself can be functionalized. Methods have been developed to introduce substituents at the carbon and nitrogen atoms of the ring, allowing for the synthesis of a diverse library of derivatives from a common precursor.

The carbon atom at the 2-position of the azetidine ring, when adjacent to an activating group like a nitrile, can be deprotonated to form a carbanion, which can then be trapped by various electrophiles. This α-alkylation strategy is a powerful tool for creating quaternary centers on the azetidine ring.

A highly diastereoselective method for the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been developed. The strategy involves the formation of an N-borane complex, which serves to control the conformation of the ring and direct the approach of the electrophile. Treatment of the diastereomerically pure borane (B79455) complex with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a stabilized carbanion. Subsequent reaction with an electrophile, such as benzyl (B1604629) bromide, proceeds with high diastereoselectivity. This method allows for the synthesis of a variety of optically active 2-substituted azetidine-2-carbonitriles.

Table 2: Diastereoselective α-Alkylation of an Azetidine-2-carbonitrile N-Borane Complex

ElectrophileProduct YieldDiastereomeric RatioReference
Benzyl bromide72%97:3
Ethyl iodide76%97:3
Allyl bromide68%98:2
Methyl iodide74%98:2

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the diversification of azetidine derivatives. These reactions can be used to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

One key application is the N-arylation of the azetidine ring. Palladium-catalyzed coupling of azetidine with aryl or heteroaryl bromides provides access to a wide range of N-arylazetidines. Importantly, these reactions can be performed under conditions that avoid cleavage of the strained azetidine ring.

Furthermore, the aryl substituent of 2-arylazetidines can be functionalized using cross-coupling chemistry. The preparation of a palladacycle via oxidative addition of palladium(0) to an ortho-bromo-substituted 2-arylazetidine derivative has been reported. This demonstrates that the C-Br bond on the aryl ring is reactive towards palladium insertion, which is the crucial first step in many cross-coupling cycles, including the Suzuki–Miyaura reaction. This underlying reactivity suggests that 2-(2-methylphenyl)azetidine derivatives bearing a halide on the phenyl ring are viable substrates for Suzuki–Miyaura coupling to introduce new aryl, alkyl, or vinyl groups, thereby enabling extensive diversification of the aryl scaffold.

Functionalization of 2-arylazetidines can be precisely controlled to occur at different positions based on the directing influence of substituents on the nitrogen atom. This regioselective functionalization allows for derivatization at either the benzylic C2 position of the azetidine ring or at the ortho-position of the aryl ring.

The nature of the N-substituent is the critical factor in determining the site of lithiation. When the nitrogen bears an electron-donating group, such as an alkyl group, deprotonation with a strong base like hexyllithium occurs selectively at the ortho-position of the aryl ring, directed by the azetidinyl moiety. The resulting ortho-lithiated species can then react with a range of electrophiles to introduce new functional groups.

Conversely, if the nitrogen is protected with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, lithiation occurs preferentially at the α-benzylic carbon (C2). This regioselectivity switch provides a powerful tool for the controlled, site-selective functionalization of the 2-arylazetidine scaffold at its different carbon centers. In addition to C-H functionalization, derivatization at the nitrogen center via methods like N-alkylation or N-acylation further expands the accessible chemical space.

Azetidines as Versatile Synthons in Organic Synthesis

Azetidines, including this compound and its derivatives, represent a significant class of four-membered nitrogen-containing heterocycles utilized in organic synthesis and medicinal chemistry. rsc.org Their synthetic value is largely driven by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain is intermediate between the highly reactive aziridines and the more stable pyrrolidines, allowing for controlled ring-opening reactions under specific conditions. rsc.orgmagtech.com.cn This unique reactivity makes them valuable synthons, or synthetic building blocks, for constructing a wide array of more complex molecules. rsc.org

Precursors to Non-Natural Amino Acids and Peptidomimetics

The rigid, cyclic scaffold of azetidine derivatives makes them excellent precursors for the synthesis of non-natural amino acids and peptidomimetics, which are compounds designed to mimic natural peptides. acs.orgnih.gov The incorporation of azetidine-based amino acids (Aze) into peptide chains can induce significant changes in the secondary structure, such as the formation of γ-turns, making them valuable tools in protein engineering. acs.orgchemrxiv.org

Researchers have developed straightforward organometallic routes to create unsaturated azetinyl-carboxylic acid precursors. chemrxiv.orgresearchgate.net These intermediates can then undergo metal-catalyzed asymmetric reduction to produce a variety of enantioenriched 2-azetidinylcarboxylic acids. acs.orgresearchgate.net These non-natural amino acids can be subsequently incorporated into di- and tripeptides using standard peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orgchemrxiv.org

A study investigating the reactivity of lithiated N-Boc-2-arylazetidines revealed a self-condensation pathway that leads to the formation of novel and structurally interesting azetidine-based peptidomimetics. nih.gov This unexpected reactivity provides a direct method for accessing constrained peptide mimics from simple azetidine precursors. nih.gov The conformational constraint imposed by the azetidine ring is a desirable feature in drug design, as it can lead to higher binding affinity with biological targets. enamine.net

Table 1: Synthesis of Azetidine-Containing Peptides

Precursor Reaction Product Key Findings
Unsaturated azetinyl-carboxylic acids Metal-catalyzed asymmetric reduction (e.g., with palladium or chiral ruthenium complexes) Enantioenriched 2-azetidinylcarboxylic acids A practical two-step procedure to synthesize four-membered amino acids. acs.orgchemrxiv.org
Enantioenriched 2-azetidinylcarboxylic acid Peptide coupling with L-amino acid esters (e.g., L-Phe-O-i-Pr) Dipeptides and Tripeptides Resulting saturated amino acids were efficiently resolved after peptide coupling, yielding di- and tripeptides in good yields and high enantiopurity. acs.org

Building Blocks for Complex Molecular Architectures

The azetidine ring is a privileged scaffold in medicinal chemistry and serves as a fundamental building block for a variety of complex molecular architectures, including bioactive natural products and pharmaceuticals. rsc.orgnih.gov Their utility stems from their conformational rigidity and the ability to undergo strain-driven ring-opening or functionalization reactions to build larger, more intricate structures. rsc.orgenamine.net Azetidines are considered valuable building blocks for drug discovery, with photochemical modifications of azetidine-2-carboxylic acids providing access to various alkyl azetidines. chemrxiv.org

A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of versatile alkaloid-type 2-arylazetidines from simple starting materials. semanticscholar.org This kinetically controlled reaction favors the formation of the strained four-membered ring over thermodynamically more stable five-membered rings, demonstrating remarkable functional group tolerance. semanticscholar.org

Furthermore, azetidines are key monomers in ring-opening polymerizations to produce polyamines, such as linear polyethylenimine (LPEI). researchgate.netutwente.nlrsc.org These polymerization reactions, which can proceed through cationic or anionic mechanisms, transform simple azetidine building blocks into complex macromolecular architectures with applications in materials science and biomedicine, including gene transfection. researchgate.netrsc.org

Table 2: Applications of Azetidines as Building Blocks

Application Area Synthetic Strategy Resulting Architecture Significance
Alkaloid Synthesis Kinetically controlled cyclization 2-Arylazetidines Provides access to complex alkaloid-type structures with high regio- and diastereoselectivity. semanticscholar.org
Medicinal Chemistry Photochemical modification of azetidine-2-carboxylic acids Functionalized alkyl azetidines Creates valuable building blocks for drug discovery programs. chemrxiv.org

Ligands in Catalytic Processes

Derivatives of 2-substituted azetidines have emerged as effective ligands in asymmetric catalysis. The rigid, concave geometry of the cis-azetidine scaffold provides a unique platform for influencing the stereoselectivity of metal-catalyzed reactions. nih.gov When chelated to a metal center, the substituent at the 2-position, such as a 2-methylphenyl group, can project over the metal, creating a well-defined chiral environment that directs the approach of substrates. nih.gov

For instance, single-enantiomer, 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands in copper-catalyzed Henry reactions (nitroaldol reactions). nih.gov Optimization of the ligand structure and reaction conditions led to high enantiomeric excess (up to >99% e.e.) in the formation of the product, particularly when using alkyl aldehydes. nih.gov

The coordination chemistry of azetidine derivatives has also been explored with other metals. Tridentate and quadridentate azetidine-based ligands have been shown to form stable complexes with Cu(II) and Zn(II). researchmap.jp These complexes have proven to be efficient catalysts for important carbon-carbon bond-forming reactions, including Suzuki-Miyaura and Sonogashira couplings, highlighting the versatility of azetidines as tunable ligands for a range of catalytic processes. researchmap.jp

Table 3: Azetidine Derivatives in Catalysis

Azetidine Ligand Type Metal Catalytic Reaction Key Outcome
2,4-cis-disubstituted amino azetidines Copper (Cu) Henry (nitroaldol) reaction The rigid, concave structure of the ligand leads to high enantioselectivity (>99% e.e.). nih.gov

Future Research Directions in Azetidine Chemistry Pertaining to 2 2 Methylphenyl Azetidine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidines, including 2-aryl derivatives like 2-(2-Methylphenyl)azetidine, has traditionally been challenging due to the inherent ring strain. researchgate.netmedwinpublishers.com Future research will prioritize the development of novel and sustainable synthetic methodologies to overcome these hurdles.

Key areas of focus will include:

Continuous Flow Synthesis: This technology offers improved safety, scalability, and control over reaction parameters for the synthesis of functionalized azetidines. uniba.itacs.org The use of environmentally friendly solvents like cyclopentyl methyl ether (CPME) in flow systems further enhances the sustainability of these processes. uniba.itacs.org

Photocatalysis: Visible-light-mediated methods, such as the aza Paternò-Büchi reaction, are emerging as powerful tools for constructing the azetidine (B1206935) ring. rsc.orgchemrxiv.orgspringernature.com These reactions are often atom-economical and proceed under mild conditions. springernature.com Research will likely explore new photosensitizers and expand the substrate scope to include precursors for this compound. chemrxiv.org

Catalytic Cycloadditions: Metal-catalyzed [2+2] cycloadditions represent an efficient route to functionalized azetidines. researchgate.net Future work will likely focus on developing new catalysts that are more efficient, selective, and operate under greener conditions. researchgate.net

Strain-Release Approaches: The use of strained precursors like azabicyclo[1.1.0]butanes (ABBs) in radical strain-release (RSR) photocatalysis provides a novel entry to densely functionalized azetidines. chemrxiv.org

Table 1: Comparison of Synthetic Methodologies for Azetidines

Methodology Advantages Disadvantages Potential for this compound Synthesis
Continuous Flow Synthesis Enhanced safety, scalability, precise control. uniba.itacs.org Requires specialized equipment. High, allows for controlled synthesis and functionalization.
Photocatalysis Mild conditions, high atom economy. chemrxiv.orgspringernature.com Can require specific photocatalysts and light sources. rsc.org Promising for direct C-H arylation or coupling reactions.
Catalytic Cycloadditions Efficient for forming the four-membered ring. researchgate.net May require expensive or toxic metal catalysts. Applicable if suitable imine and alkene precursors can be developed.
Strain-Release Synthesis Access to complex and densely functionalized azetidines. chemrxiv.org Precursor synthesis can be challenging. Could enable the synthesis of highly substituted derivatives.

Exploration of Underutilized Reactivity Modes

The reactivity of the azetidine ring is largely dictated by its strain, offering unique opportunities for chemical transformations. researchgate.netrsc.org While ring-opening reactions are well-documented, future research will delve into less explored modes of reactivity for this compound.

Future research directions may include:

Regioselective Ring-Opening: Developing methods to selectively cleave specific bonds in unsymmetrically substituted azetidines, like this compound, will provide access to a wider range of functionalized acyclic amines. magtech.com.cn Gold-catalyzed nucleophilic ring-opening of 2-alkynylazetidines is a recent example of such a transformation. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds on the azetidine ring or the methylphenyl group would offer a highly atom-economical way to introduce new functional groups without pre-functionalization.

Ring Expansions: Investigating reactions that expand the four-membered ring to five- or six-membered heterocycles can lead to the synthesis of novel and structurally diverse scaffolds. mdpi.com

Advanced Stereocontrol and Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure substituted azetidines is crucial for their application in medicinal chemistry. thieme-connect.comnih.gov Future efforts will be directed towards developing more sophisticated strategies for controlling the stereochemistry during the synthesis of chiral azetidines like this compound.

Key strategies will likely involve:

Organocatalysis: The use of chiral organocatalysts for asymmetric aza-Michael additions followed by reductive cyclization has shown promise for the synthesis of 1,2,4-trisubstituted azetidines with excellent stereocontrol. thieme-connect.com

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinamide, has proven effective in the diastereoselective synthesis of various N-heterocycles, including azetidines. researchgate.net

Metal-Catalyzed Asymmetric Reactions: Developing new chiral metal catalysts for reactions like asymmetric hydrogenation of azetines or enantioselective cycloadditions will be a major focus. nih.gov For example, copper(I) with chiral sabox ligands has been used for the highly enantioselective synthesis of 2-azetine-carboxylates. nih.gov

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. mit.edubeilstein-journals.org For azetidine chemistry, these computational tools can accelerate the discovery and optimization of synthetic routes.

Future applications include:

Retrosynthesis Prediction: AI algorithms can be trained on vast reaction databases to predict viable synthetic pathways for complex molecules like this compound. engineering.org.cn

Reaction Condition Optimization: ML models can predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and selectivity, reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgsmolecule.com

Prediction of Reactivity and Properties: Computational models can predict the reactivity of different substrate combinations, for instance, in photochemical azetidine synthesis, thereby guiding experimental efforts. smolecule.commit.edu These models can also predict the physicochemical properties of novel azetidine derivatives. mit.edu

Table 2: Impact of AI/ML on Azetidine Synthesis

Application Area Potential Impact
Retrosynthesis Planning Faster identification of novel and efficient synthetic routes. engineering.org.cn
Reaction Optimization Reduced experimental effort and resource consumption. beilstein-journals.orgsmolecule.com
Substrate Screening Rapid identification of promising starting materials for new reactions. mit.edu
Property Prediction In silico design of azetidines with desired characteristics. mit.edu

Design of New Functionalized Azetidine Scaffolds for Materials Science

Beyond their established role in medicinal chemistry, azetidine-containing scaffolds hold promise for applications in materials science. researchgate.net The unique structural and electronic properties of the azetidine ring can be harnessed to create novel materials.

Future research in this area could explore:

Polymer Chemistry: The polymerization of azetidine derivatives can lead to the formation of novel polymers with unique properties. researchgate.net The strain of the azetidine ring can be a driving force in ring-opening polymerizations.

Energetic Materials: The inherent strain of the azetidine ring makes it a promising scaffold for the development of new energetic materials. researchgate.net

Liquid Crystals and Organic Electronics: The rigid, three-dimensional structure of the azetidine ring could be exploited in the design of new liquid crystalline materials or as components in organic electronic devices.

By focusing on these key research directions, the scientific community can continue to unlock the vast potential of this compound and the broader class of azetidine compounds, paving the way for new discoveries and applications in a wide range of scientific disciplines.

Q & A

Basic: What are the primary synthetic routes for 2-(2-Methylphenyl)azetidine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound typically involves cyclization or coupling strategies. Key methodologies include:

  • Cycloaddition reactions : For azetidine ring formation, the Staudinger reaction (imine-ketene cycloaddition) is widely used .
  • Aromatic coupling : Suzuki or Heck reactions can introduce the 2-methylphenyl group via cross-coupling of aryl halides with azetidine precursors .
  • Optimization factors : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while catalysts like Pd(PPh₃)₄ improve coupling efficiency. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the azetidine ring (δ ~3.5–4.5 ppm for CH₂N) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₃N, MW 147.22 g/mol) and fragmentation patterns .
  • HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS ensures purity (>95%) and identifies residual solvents .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Discrepancies often arise from structural analogs or assay variability. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorine at para-position) to assess impact on target binding .
  • Standardized assays : Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., HEK293) under controlled conditions (pH, temperature) .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies binding modes, while MD simulations assess conformational stability .

Advanced: What strategies mitigate ring strain in azetidine derivatives during synthetic scale-up?

Answer:
Azetidine’s four-membered ring is prone to strain-induced decomposition. Mitigation approaches:

  • Protecting groups : Boc or Fmoc groups stabilize the azetidine nitrogen during reactions .
  • Low-temperature protocols : Conduct cyclization steps at −20°C to reduce ring-opening side reactions .
  • Flow chemistry : Continuous flow reactors enhance heat dissipation and reduce batch variability .

Basic: What are the common chemical reactions involving this compound in medicinal chemistry?

Answer:

  • N-functionalization : Alkylation or acylation of the azetidine nitrogen using reagents like methyl iodide or acetic anhydride .
  • Electrophilic substitution : Bromination (NBS) or nitration (HNO₃/H₂SO₄) on the aromatic ring .
  • Cross-coupling : Buchwald-Hartwig amination to introduce heteroaryl groups for target diversification .

Advanced: How does the 2-methylphenyl substituent influence the physicochemical properties of azetidine derivatives?

Answer:
The substituent impacts:

  • Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted azetidine, enhancing membrane permeability .
  • Steric effects : The methyl group restricts rotation, favoring bioactive conformations in receptor binding .
  • Electron density : Meta-directing effects alter reactivity in electrophilic substitutions .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1) .
  • Ventilation : Use fume hoods for synthesis/purification to avoid inhalation .
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced: How can computational tools predict the metabolic stability of this compound derivatives?

Answer:

  • In silico ADMET : Tools like SwissADME predict CYP450 metabolism sites (e.g., oxidation at benzylic positions) .
  • Metabolite identification : LC-MS/MS with hepatocyte incubations validates predicted pathways (e.g., glucuronidation) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with half-life in microsomal assays .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Answer:

  • Temperature : Store at −20°C in airtight containers to prevent oxidation/hydrolysis .
  • Desiccants : Include silica gel packs to mitigate moisture-induced degradation .
  • Light protection : Amber vials prevent UV-mediated ring-opening reactions .

Advanced: How can researchers leverage this compound in enantioselective synthesis?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during alkylation .
  • Catalytic asymmetric hydrogenation : Pd/C with chiral ligands (e.g., Josiphos) for stereocontrol .
  • Kinetic resolution : Lipase-mediated hydrolysis separates enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.